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Compound of Interest

Compound Name:
3-Chloro-2-fluoro-4-

methylbenzaldehyde

CAS No.: 1383951-78-7

Cat. No.: B6314618

Get Quote

Target Molecule: 3-Chloro-2-fluoro-4-methylbenzaldehyde CAS Number: 1383951-78-7

Molecular Formula: C₈H₆ClFO Molecular Weight: 172.58 g/mol

Executive Summary
The synthesis of 3-Chloro-2-fluoro-4-methylbenzaldehyde presents a specific regiochemical

challenge: installing three distinct substituents (Cl, F, Me) and an aldehyde functionality on a

benzene ring in a precise 1,2,3,4-substitution pattern.

This guide outlines three distinct synthetic pathways, ranked by regiochemical precision and

scalability.

Primary Route (Precision): Directed Ortho-Lithiation (DoM) of 2-Chloro-3-fluorotoluene. This

is the gold-standard method for high purity.

Secondary Route (Scale-Up): Functional Group Interconversion (FGI) of 3-Chloro-2-fluoro-4-

methylbenzoic acid. Ideal if the acid precursor is commercially sourced.
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Tertiary Route (Direct Functionalization): Electrophilic Chlorination of 2-Fluoro-4-

methylbenzaldehyde. A shorter route with higher risk of isomeric impurities.

Retrosynthetic Analysis
The retrosynthetic logic relies on three key disconnections. The most reliable disconnection

utilizes the strong ortho-directing power of the fluorine atom to install the aldehyde group last.

3-Chloro-2-fluoro-4-methylbenzaldehyde
(Target)

2-Chloro-3-fluorotoluene
(CAS: 116850-28-3)

Route 1: C-C Bond Formation
(Lithiation + DMF)

3-Chloro-2-fluoro-4-methylbenzoic Acid
(CAS: 1427416-06-5)

Route 2: Reduction/Oxidation
(FGI)

2-Fluoro-4-methylbenzaldehyde

Route 3: Halogenation
(Electrophilic Subst.)

Click to download full resolution via product page

Primary Route: Directed Ortho-Lithiation (DoM)
Status: Validated (Patent Literature) | Precision: High | Safety: Requires Cryogenic/Pyrophoric

Handling

This route utilizes the Directed Ortho Metalation (DoM) strategy. The fluorine atom serves as a

strong Ortho Directing Group (ODG), while the chlorine atom is a weaker director. The position

ortho to fluorine (C6 in the toluene precursor) is the only accessible site for lithiation, as the

other ortho position is blocked by chlorine.

Key Starting Material
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Component Chemical Name CAS Number Purity Req.

Substrate
2-Chloro-3-

fluorotoluene
116850-28-3 >98%

Reagent
tert-Butyllithium (t-

BuLi)
594-19-4 1.7M in Pentane

Electrophile

N,N-

Dimethylformamide

(DMF)

68-12-2 Anhydrous

Step-by-Step Protocol
Setup: Flame-dry a 3-neck round-bottom flask under an inert atmosphere (Argon or

Nitrogen).

Solvation: Dissolve 2-Chloro-3-fluorotoluene (1.0 eq) in anhydrous THF (15 volumes). Cool

the mixture to -78°C using a dry ice/acetone bath.

Lithiation: Add t-BuLi (1.2 eq) dropwise over 30 minutes. Maintain internal temperature below

-70°C.

Mechanistic Note: The base removes the proton ortho to the fluorine atom (C6 position),

forming the phenyllithium species stabilized by Li-F coordination.

Incubation: Stir at -78°C for 30–60 minutes to ensure complete metalation.

Formylation: Add anhydrous DMF (1.5 eq) dropwise.

Quench: Allow the reaction to warm to 0°C, then quench with saturated aqueous NH₄Cl.

Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Purification: Silica gel chromatography (Hexanes/EtOAc) yields the target aldehyde.
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2-Chloro-3-fluorotoluene
(Substrate)

Lithiated Intermediate
(Ortho to F)

t-BuLi, -78°C
(Deprotonation) Tetrahedral Intermediate

(DMF Adduct)
+ DMF

3-Chloro-2-fluoro-4-methylbenzaldehyde

Aq. NH4Cl
(Hydrolysis)
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Secondary Route: Acid Reduction (Scale-Up)
Status: Commercial Standard | Precision: High | Safety: Moderate

If the benzoic acid derivative is available, this route avoids hazardous organolithium reagents,

making it suitable for larger batches in standard reactors.

Key Starting Material
Component Chemical Name CAS Number Role

Substrate
3-Chloro-2-fluoro-4-

methylbenzoic acid
1427416-06-5 Precursor

Reagent
Borane-THF Complex

(BH₃·THF)
14044-65-6 Reducing Agent

Oxidant

Pyridinium

Chlorochromate

(PCC)

26299-14-9 Oxidation

Step-by-Step Protocol
Reduction:

Dissolve 3-Chloro-2-fluoro-4-methylbenzoic acid in anhydrous THF.

Add BH₃·THF (1.0 M, 1.2 eq) at 0°C. Stir at room temperature until TLC shows

consumption of acid (~4-12 h).

Result: Formation of 3-Chloro-2-fluoro-4-methylbenzyl alcohol.

Oxidation:
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Isolate the alcohol and redissolve in Dichloromethane (DCM).

Add PCC (1.5 eq) or activated MnO₂ (10 eq) to oxidize the alcohol to the aldehyde.

Filter through a pad of Celite and concentrate.

Tertiary Route: Electrophilic Chlorination
Status: Experimental/Risky | Precision: Low to Moderate | Safety: High (Standard Reagents)

This route attempts to chlorinate the commercially available 2-Fluoro-4-methylbenzaldehyde.

Key Starting Material
Component Chemical Name CAS Number

Substrate
2-Fluoro-4-

methylbenzaldehyde
146137-78-2

Reagent N-Chlorosuccinimide (NCS) 128-09-6

Critical Analysis of Regioselectivity
Directing Effects:

-CHO (Meta-director): Directs to C3.

-F (Ortho/Para-director): Directs to C3 (Ortho) and C5 (Para).

-CH₃ (Ortho/Para-director): Directs to C3 (Ortho) and C5 (Ortho).

Conflict: All groups cooperatively activate C3 (the target position). However, C3 is sterically

crowded (sandwiched between F and CH₃). C5 is less hindered but electronically less

favored by the aldehyde.

Outcome: Expect a mixture of the target (C3-Cl) and the C5-Cl isomer. Separation may

require careful fractional crystallization or column chromatography.

Technical Comparison Summary
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Feature
Route 1: DoM
(Recommended)

Route 2: Acid
Reduction

Route 3:
Chlorination

Starting Material
2-Chloro-3-

fluorotoluene

3-Chloro-2-fluoro-4-

methylbenzoic acid

2-Fluoro-4-

methylbenzaldehyde

Regioselectivity Excellent (>95%)
Excellent (Pre-

installed)
Poor to Moderate

Cost Efficiency
Medium (Reagent

cost)
High (Precursor cost) Low (Cheap reagents)

Scalability Low (Cryogenic limits) High High

Key Risk Pyrophoric t-BuLi Multi-step yield loss Isomer separation
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PubChem Compound Summary. 3-Chloro-2-fluoro-4-methylbenzaldehyde (CAS 1383951-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b6314618?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6314618?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

